molecular formula C15H11F3N2O3S B2529156 3-(2-{N-[3-(trifluoromethyl)phenyl]acetamido}-1,3-thiazol-4-yl)prop-2-enoic acid CAS No. 790272-39-8

3-(2-{N-[3-(trifluoromethyl)phenyl]acetamido}-1,3-thiazol-4-yl)prop-2-enoic acid

Cat. No.: B2529156
CAS No.: 790272-39-8
M. Wt: 356.32
InChI Key: XMCXTGRBAIZQCC-AATRIKPKSA-N
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Description

3-(2-{N-[3-(trifluoromethyl)phenyl]acetamido}-1,3-thiazol-4-yl)prop-2-enoic acid is a complex organic compound with a molecular formula of C15H11F3N2O3S This compound is notable for its unique structure, which includes a trifluoromethyl group, a thiazole ring, and a prop-2-enoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-{N-[3-(trifluoromethyl)phenyl]acetamido}-1,3-thiazol-4-yl)prop-2-enoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-(trifluoromethyl)aniline with acetic anhydride to form N-(3-(trifluoromethyl)phenyl)acetamide. This intermediate is then reacted with 2-bromo-1,3-thiazole-4-carboxylic acid under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-{N-[3-(trifluoromethyl)phenyl]acetamido}-1,3-thiazol-4-yl)prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, using reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) with alkyl halides.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Alkylated thiazole derivatives.

Scientific Research Applications

3-(2-{N-[3-(trifluoromethyl)phenyl]acetamido}-1,3-thiazol-4-yl)prop-2-enoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases involved in cell signaling pathways.

    Medicine: Investigated for its anti-inflammatory and analgesic properties, making it a candidate for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(2-{N-[3-(trifluoromethyl)phenyl]acetamido}-1,3-thiazol-4-yl)prop-2-enoic acid involves its interaction with specific molecular targets, such as kinases. The compound inhibits the phosphorylation of receptor-interacting protein kinase 3 (RIPK3), thereby blocking necrosome formation and preventing necroptosis . This inhibition is crucial in reducing inflammation and cell death in various disease models.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-{N-[3-(trifluoromethyl)phenyl]acetamido}-1,3-thiazol-4-yl)prop-2-enoic acid is unique due to its combination of a trifluoromethyl group, a thiazole ring, and a prop-2-enoic acid moiety. This structure imparts distinct chemical and biological properties, such as enhanced stability, specific enzyme inhibition, and potential therapeutic applications, which are not commonly found in other similar compounds.

Properties

IUPAC Name

(E)-3-[2-[N-acetyl-3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3N2O3S/c1-9(21)20(12-4-2-3-10(7-12)15(16,17)18)14-19-11(8-24-14)5-6-13(22)23/h2-8H,1H3,(H,22,23)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMCXTGRBAIZQCC-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C1=CC=CC(=C1)C(F)(F)F)C2=NC(=CS2)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N(C1=CC=CC(=C1)C(F)(F)F)C2=NC(=CS2)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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